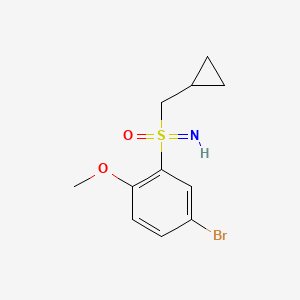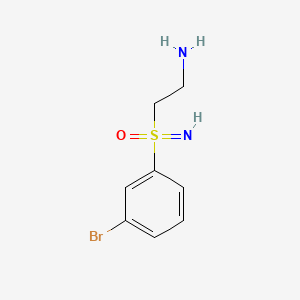
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, also known as BMCDH, is a synthetic organic compound that has been widely used in both scientific research and laboratory experiments. BMCDH has been found to have a variety of biochemical and physiological effects and has been used in a range of applications.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is not yet fully understood. However, it is believed that the hydrochloride group of the molecule is responsible for its reactivity, as it is able to act as a proton acceptor or donor in various reactions. Additionally, the bromomethyl group of the molecule is thought to increase the reactivity of the molecule by acting as a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride are not yet fully understood. However, it has been found to have a variety of effects on cells and tissues, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of enzymes involved in the synthesis of fatty acids. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been found to have anti-inflammatory and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and is not easily degraded by light or air. However, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very soluble at high temperatures.
Zukünftige Richtungen
There are a number of potential future directions for 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride research. One potential area of research is to further explore its biochemical and physiological effects, such as its effects on cell proliferation and apoptosis. Additionally, further research could be conducted to explore the potential medical applications of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride, as well as its potential uses in drug synthesis. Additionally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride as a catalyst in various reactions, as well as its potential uses in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential uses of 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride in industrial applications, such as the production of polymers and other materials.
Synthesemethoden
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 3,3-difluorocyclobutan-1-amine with bromomethylmagnesium bromide to form the intermediate 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, and has been used as a reactant in the synthesis of a range of pharmaceuticals and other compounds. Additionally, 1-(bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has been used as a catalyst in a variety of reactions, including the hydroamination of alkenes.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF2N.ClH/c6-3-4(9)1-5(7,8)2-4;/h1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHBLWAEPFOAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluorocyclobutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)



![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)

![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)


